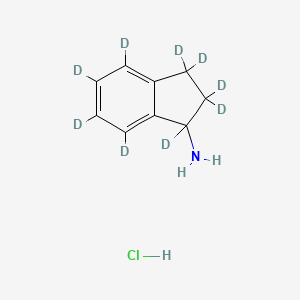
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride: is a deuterated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride typically involves multiple steps:
Deuteration of Indene: Indene is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Amination: The deuterated indene undergoes amination, where an amine group is introduced at the 1-position.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve:
Catalytic Deuteration: Using a deuterium gas and a suitable catalyst to achieve high levels of deuteration.
Continuous Flow Reactors: For the amination step to ensure consistent quality and yield.
Crystallization: To purify the final hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, Acyl chlorides.
Major Products
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated hydrocarbons.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential effects on biological systems due to the presence of deuterium.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs which may have improved metabolic stability.
Industry: Utilized in the synthesis of other deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism by which 1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride exerts its effects involves:
Molecular Targets: The amine group can interact with various biological targets, including enzymes and receptors.
Pathways: Deuterium substitution can alter the metabolic pathways, potentially leading to slower metabolism and longer duration of action.
Comparación Con Compuestos Similares
Similar Compounds
Indene: The non-deuterated parent compound.
Deuterated Benzene: Another deuterated aromatic compound.
Deuterated Toluene: A deuterated derivative of toluene.
Uniqueness
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride is unique due to:
High Level of Deuteration: Provides distinct advantages in NMR spectroscopy and metabolic studies.
Specific Amination: The presence of the amine group at the 1-position offers unique reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C9H12ClN |
|---|---|
Peso molecular |
178.70 g/mol |
Nombre IUPAC |
1,2,2,3,3,4,5,6,7-nonadeuterioinden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/i1D,2D,3D,4D,5D2,6D2,9D; |
Clave InChI |
RHAAGWRBIVCBSY-AFPZDCKGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(C(C2([2H])N)([2H])[2H])([2H])[2H])[2H])[2H].Cl |
SMILES canónico |
C1CC2=CC=CC=C2C1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


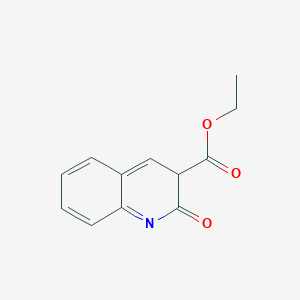
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
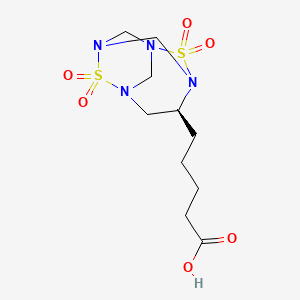
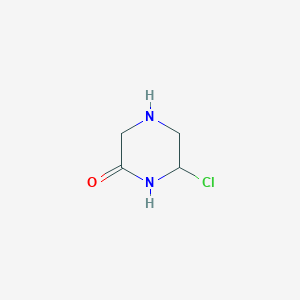
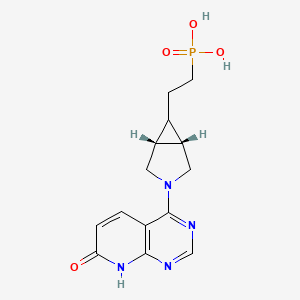
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
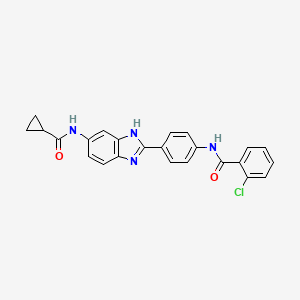

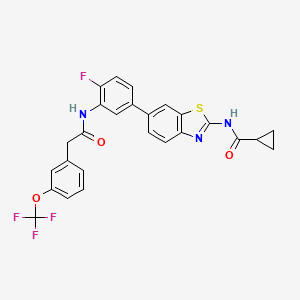
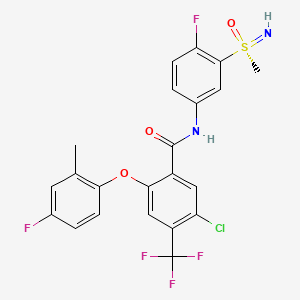
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)


